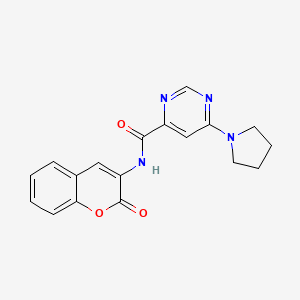

![molecular formula C15H17NO2 B2559199 3-[(4-Ethoxyphenoxy)methyl]aniline CAS No. 1016729-14-8](/img/structure/B2559199.png)

3-[(4-Ethoxyphenoxy)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(4-Ethoxyphenoxy)methyl]aniline” is a chemical compound with the formula C15H17NO2 . It is used in various applications, including as a reagent in chemical reactions .

Synthesis Analysis

The synthesis of aniline-based compounds like “3-[(4-Ethoxyphenoxy)methyl]aniline” typically involves the Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Brönsted acidic ionic liquid is often used as a powerful catalyst in these reactions .

Molecular Structure Analysis

The molecular structure of “3-[(4-Ethoxyphenoxy)methyl]aniline” consists of a phenyl group (C6H5) attached to an amino group (NH2) . The compound has a molecular weight of 243.30 g/mol .

Chemical Reactions Analysis

Anilines, including “3-[(4-Ethoxyphenoxy)methyl]aniline”, are very reactive towards electrophilic aromatic substitution . They can undergo various reactions, including N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines .

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of chloro-substituted aniline derivatives, including a similar process to that which might be involved in synthesizing compounds like 3-[(4-Ethoxyphenoxy)methyl]aniline, has been studied for their high yield and environmental friendliness. These compounds are characterized by high-quality and little environmental pollution, demonstrating the potential for efficient and sustainable chemical synthesis processes (Wen Zi-qiang, 2007).

Material Science and Catalysis

- Research on the synthesis and applications of metal-organic frameworks (MOFs) for sensitive detection of biomarkers like 4-Aminophenol, which is related to aniline exposure, showcases the role of such compounds in developing advanced materials for health monitoring. The study reveals how modifications at the molecular level can lead to materials with high sensitivity and selectivity for specific biomolecules (Yingmin Jin & B. Yan, 2021).

Antimicrobial Applications

- The synthesis of novel quinoxalines, involving steps that could relate to the manipulation of compounds similar to 3-[(4-Ethoxyphenoxy)methyl]aniline, has been investigated for antimicrobial activities. This demonstrates the potential of such chemical frameworks in contributing to the development of new antimicrobial agents (Hanan M. Refaat, A. A. Moneer, Omneya M. Khalil, 2004).

Fluorescent Sensors for Metal Ions

- A Schiff-base fluorescent sensor incorporating an aniline derivative has been developed for detecting aluminum(III) ions in living cells. This showcases the application of aniline derivatives in creating sensitive and selective sensors for environmental and biological monitoring (Jianfei Tian et al., 2015).

Environmental Applications

- Aniline degradation through electrocatalytic oxidation in an alkaline medium has been explored, indicating the importance of aniline and its derivatives in environmental remediation processes. This study provides insights into the mechanisms of degradation and potential pathways for the removal of aniline from wastewater (Yijiu Li et al., 2003).

Safety And Hazards

Future Directions

The future directions for “3-[(4-Ethoxyphenoxy)methyl]aniline” and similar compounds could involve their use in various applications, such as in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . They could also be used in the preparation of diverse triarylmethanes .

properties

IUPAC Name |

3-[(4-ethoxyphenoxy)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-17-14-6-8-15(9-7-14)18-11-12-4-3-5-13(16)10-12/h3-10H,2,11,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGYXCHLOVFMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Ethoxyphenoxy)methyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559116.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2559120.png)

![2-Chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2559124.png)

![N-Tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2559125.png)

![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)

![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)

![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)

![N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559135.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)